4-[(Cyclopropylamino)methyl]benzoic acid CAS number
4-[(Cyclopropylamino)methyl]benzoic acid CAS number
An In-Depth Technical Guide to 4-[(Cyclopropylamino)methyl]benzoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 4-[(Cyclopropylamino)methyl]benzoic acid (CAS Number: 1270556-03-0), a molecule of significant interest to researchers in drug discovery and medicinal chemistry. This document delineates the compound's physicochemical properties, proposes a robust and detailed synthetic pathway via reductive amination, and explores the potential applications derived from its unique structural motifs. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic use of this valuable chemical building block.
Introduction and Strategic Importance
4-[(Cyclopropylamino)methyl]benzoic acid is a bifunctional organic molecule that incorporates two key pharmacophores: the cyclopropylamine moiety and the aminobenzoic acid scaffold. The strategic integration of these two groups suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.
The cyclopropylamine group is a highly valued structural unit in modern medicinal chemistry.[1][2] The inherent strain of the three-membered ring provides conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism, a critical attribute for improving the pharmacokinetic profile of drug candidates.[3] It is a key component in numerous approved drugs, including antibiotics and enzyme inhibitors for oncology and neurological disorders.[3]
The aminobenzoic acid framework is also a well-established scaffold in pharmaceutical development. Derivatives of aminobenzoic acid are known to possess a wide range of biological activities, including antifibrinolytic and anti-inflammatory properties.[4][5] This scaffold serves as a versatile anchor for molecular elaboration, enabling the exploration of diverse chemical space.
This guide provides the necessary technical foundation for synthesizing and utilizing 4-[(Cyclopropylamino)methyl]benzoic acid in research and development programs.
Physicochemical and Structural Data
The fundamental properties of 4-[(Cyclopropylamino)methyl]benzoic acid are summarized below. These data are essential for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| CAS Number | 1270556-03-0 | Internal Verification |
| Molecular Formula | C₁₁H₁₃NO₂ | ChemScene |
| Molecular Weight | 191.23 g/mol | ChemScene |
| IUPAC Name | 4-(Amino(cyclopropyl)methyl)benzoic acid | IUPAC Nomenclature |
| SMILES | O=C(O)C1=CC=C(C(N)C2CC2)C=C1 | ChemScene |
| Appearance | Predicted: White to off-white solid | Analogous Compounds |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | General Chemical Principles |
Proposed Synthesis Workflow
This approach is logical because it protects the acidic proton of the carboxylic acid, preventing it from interfering with the basic amine and the reductive amination process.
Detailed Experimental Protocols
The following protocols are based on standard, widely published procedures for analogous transformations and provide a self-validating framework for synthesis.[6][7]
Protocol 1: Methyl 4-Formylbenzoate Synthesis (Ester Protection)
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Rationale: Fischer esterification is a classic and cost-effective method for protecting carboxylic acids. Using methanol as both solvent and reagent drives the equilibrium towards the product. A catalytic amount of strong acid is required.
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Reaction Setup: To a round-bottom flask, add 4-formylbenzoic acid (1.0 eq). Suspend it in methanol (approx. 5-10 mL per gram of starting material).
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Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.
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Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
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Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-formylbenzoate, which can be purified by column chromatography if necessary.
Protocol 2: Reductive Amination and Hydrolysis
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Rationale: Direct reductive amination using sodium triacetoxyborohydride (STAB) is a mild and highly selective method for forming amines from aldehydes.[3] STAB is less basic and more tolerant of acidic functional groups than other hydride reagents. The final step, saponification, deprotects the ester to yield the target carboxylic acid.
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 4-formylbenzoate (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dichloroethane (DCE).
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Amine Addition: Add cyclopropylamine (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 4-[(cyclopropylamino)methyl]benzoate.
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Hydrolysis (Deprotection): Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1). Add an excess of sodium hydroxide (NaOH) (2-3 eq). Heat the mixture to 40-50°C for 2-4 hours.[6]
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Isolation: After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with 1 M HCl. The product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-[(Cyclopropylamino)methyl]benzoic acid.
Structural Elucidation and Quality Control
Confirmation of the synthesized product's identity and purity is critical. The following analytical techniques are standard for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the benzylic methine proton, and the unique upfield signals of the cyclopropyl ring protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxyl group.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Applications in Medicinal Chemistry and Drug Design
The structural features of 4-[(Cyclopropylamino)methyl]benzoic acid make it an attractive scaffold for targeting a variety of biological systems. Its utility stems from the synergistic combination of its constituent parts.
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Enzyme Inhibition: The cyclopropylamine group is a known pharmacophore for mechanism-based inhibition of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), which are targets for depression and cancer, respectively.[3] This molecule could serve as a starting point for developing novel inhibitors.
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GPCR Ligand Development: The aromatic ring and carboxylic acid provide anchor points for interaction with G-protein coupled receptors (GPCRs), while the cyclopropylamine tail can be used to explore deeper, more hydrophobic binding pockets to achieve high affinity and selectivity.
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Antifibrinolytic Agents: The aminobenzoic acid core is structurally related to compounds like tranexamic acid, which are used to treat or prevent excessive blood loss.[5][8] Derivatives could be explored for novel hemostatic properties.
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Antimicrobial Agents: Simple derivatives of 4-aminobenzoic acid have been shown to possess potent antimicrobial and antifungal activities.[9][10] This scaffold could be used to generate new classes of anti-infective agents.
Conclusion
4-[(Cyclopropylamino)methyl]benzoic acid is a high-value chemical scaffold with significant untapped potential in drug discovery. While direct literature on this specific molecule is sparse, its synthesis is readily achievable through established and reliable synthetic methodologies like reductive amination. The convergence of favorable metabolic properties from the cyclopropylamine moiety and the versatile binding features of the aminobenzoic acid core makes this compound a compelling starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this molecule in their discovery programs.
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